ganglioside, GD1c
CAS No.: 104137-85-1
Cat. No.: VC0216954
Molecular Formula: C28H24F12N4P2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104137-85-1 |
|---|---|
| Molecular Formula | C28H24F12N4P2 |
| Molecular Weight | 0 |
Introduction
Structure and Biochemistry of GD1c
Chemical Composition
GD1c possesses a distinctive structure among disialogangliosides, characterized by its specific arrangement of sialic acid residues. The variant most studied contains N-glycolylneuraminic acid (NeuGc) residues in a particular sequence: NeuGcalpha2-8NeuGcalpha2- . This sequence represents the binding site for the antibody AC1, which has been used to study GD1c function in experimental settings .
The presence of the NeuGcalpha2-8NeuGcalpha2- sequence in GD1c is particularly significant as it constitutes a recognition motif for specific antibodies and potentially for cellular receptors, suggesting specialized biological functions distinct from other gangliosides .
Biosynthetic Pathway
Gangliosides are synthesized through sequential addition of monosaccharides to ceramide by specific glycosyltransferases in the Golgi apparatus . While the provided search results don't detail the specific biosynthetic pathway for GD1c, it likely follows the general pattern of ganglioside synthesis, beginning with ceramide and proceeding through sequential addition of glucose, galactose, N-acetylgalactosamine, and sialic acid residues. The distinctive NeuGcalpha2-8NeuGcalpha2- sequence in GD1c would be established through the action of specific sialyltransferases that determine the position and linkage of the sialic acid residues.
Distribution and Localization of GD1c
GD1c has been identified as the predominant ganglioside in rat T cells, suggesting its important role in immune cell function . This localization contrasts with other gangliosides like GD1a and GT1b, which are more abundant in axonal membranes . The differential distribution of gangliosides across cell types and tissues implies specialized functions adapted to the particular requirements of each cellular environment.
In T cells, GD1c appears to be accessible at the cell surface, as evidenced by the ability of the AC1 antibody to bind to intact cells . This surface expression positions GD1c to participate in cell-cell interactions and recognition processes essential for immune system function.
This enhancement effect is particularly pronounced when AC1 is combined with cross-linking of CD3 and CD4 receptors, critical components of the T cell activation machinery . The potentiation by AC1 was observed more consistently and effectively in cellular activation elicited by cross-linking of anti-CD3 and anti-CD4, rather than in cell growth induced by immobilized anti-CD3 alone .
Most remarkably, the combination of immobilized anti-CD4 and soluble AC1 demonstrated a significant mitogenic effect, suggesting a synergistic relationship between CD4 signaling and GD1c-mediated pathways .
Interaction with Cellular Proteins
Research has identified a 100 kDa protein in rat T cell lysates that reacts with the AC1 antibody . This interaction is abolished by sialidase treatment, suggesting that the binding depends on the sialic acid residues present in the structure . The identification of this protein interaction partner provides insight into potential mechanisms through which GD1c may influence cellular signaling.
Pronase treatment of T cells, which rendered the 100 kDa protein undetectable on Western blotting, reduced the number of AC1-positive cells by 40-50% as measured by flow cytometry, while all cells became AC1-negative after sialidase treatment . These findings indicate that AC1 reacts with both GD1c ganglioside and the 100 kDa glycoprotein on rat T cells, suggesting a complex interplay between glycolipids and glycoproteins in T cell function .
Comparison with Other Gangliosides
Structural Comparisons
While the search results don't provide direct structural comparisons between GD1c and other gangliosides, we can infer some distinctions based on general ganglioside properties. Unlike GM1, which has one sialic acid residue, GD1c contains two sialic acid residues . The specific arrangement of these sialic acids in GD1c (NeuGcalpha2-8NeuGcalpha2-) differs from other disialogangliosides like GD1a and GD1b, conferring unique binding properties and biological functions .
Functional Comparisons
Different gangliosides serve distinct biological functions. For instance, GM1 binds to tropomyosin-receptor kinase A (TrkA), promoting receptor dimerization, activation, and downstream outcomes such as neurite outgrowth and neuroprotection . GD1a and GT1b, the most abundant gangliosides in axonal membranes, function as major ligands for myelin-associated glycoprotein (MAG), contributing to myelin stability .
In contrast, GD1c appears to have specialized roles in T cell function, particularly in enhancing cellular proliferation in response to specific stimuli . This functional specialization aligns with its predominant expression in T cells rather than neural tissues .
Research Findings and Applications
Experimental Techniques for Studying GD1c
The AC1 monoclonal antibody has proven valuable in studying GD1c function, as it specifically recognizes the NeuGcalpha2-8NeuGcalpha2- sequence characteristic of GD1c . This antibody has been used in various techniques including Western blotting, flow cytometry, and functional assays of T cell proliferation .
The combined use of enzymatic treatments (sialidase, pronase) with AC1 binding assays has helped elucidate the nature of GD1c interactions with cellular proteins and its distribution on the cell surface . These methodological approaches provide a framework for further investigations into GD1c biology.
Comparative Analysis of Ganglioside Functions in Neural and Immune Systems
Future Research Directions
The limited information available on GD1c compared to other gangliosides highlights significant gaps in our understanding. Future research should focus on:
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Elucidating the complete structure of GD1c, including variations in its ceramide portion across different tissues and species
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Identifying additional protein interaction partners beyond the 100 kDa protein observed in rat T cells
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Investigating the expression and function of GD1c in human immune cells, as the current research focuses primarily on rat models
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Exploring potential roles of GD1c in neurological tissues, given the importance of other gangliosides in brain function
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Examining changes in GD1c levels in pathological conditions, particularly immune disorders
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